molecular formula C15H13BrClNO2 B5225742 N-(2-bromo-4-methylphenyl)-2-(2-chlorophenoxy)acetamide

N-(2-bromo-4-methylphenyl)-2-(2-chlorophenoxy)acetamide

Katalognummer: B5225742
Molekulargewicht: 354.62 g/mol
InChI-Schlüssel: HUMCFEURGRDQID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Structure: The compound, with the molecular formula C₁₅H₁₃BrClNO₂, features a bromo-methylphenyl group attached to the acetamide nitrogen and a 2-chlorophenoxy moiety at the α-position of the acetamide (Fig. 1). Its average molecular mass is 354.628 g/mol, and the monoisotopic mass is 352.981818 g/mol . Key Properties:

  • Spectral Data: Confirmed via ¹H-NMR and ¹³C-NMR in related acetamide derivatives .
    Applications: While direct pharmacological data for this compound are absent in the evidence, structurally similar analogs demonstrate anticancer, antimicrobial, and enzyme inhibitory activities .

Eigenschaften

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-(2-chlorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClNO2/c1-10-6-7-13(11(16)8-10)18-15(19)9-20-14-5-3-2-4-12(14)17/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMCFEURGRDQID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)COC2=CC=CC=C2Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2-bromo-4-methylphenyl)-2-(2-chlorophenoxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-(2-bromo-4-methylphenyl)-2-(2-chlorophenoxy)acetamide is characterized by the following structural features:

  • Bromo-substituted methylphenyl group
  • Chlorophenoxy group
  • Acetamide moiety

The molecular formula is C10H9BrClNOC_{10}H_{9}BrClNO, and its synthesis typically involves the amidation of 2-bromo-4-methylaniline with 2-chlorophenoxyacetic acid using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) .

The biological activity of N-(2-bromo-4-methylphenyl)-2-(2-chlorophenoxy)acetamide can be attributed to its interaction with various molecular targets, including enzymes and receptors. This compound may modulate their activity, leading to therapeutic effects. The presence of halogen substituents (bromine and chlorine) enhances the compound's reactivity, potentially increasing its binding affinity to biological targets .

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(2-bromo-4-methylphenyl)-2-(2-chlorophenoxy)acetamide. For instance, it has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects. The mechanism may involve:

  • Induction of apoptosis in cancer cells
  • Inhibition of specific signaling pathways involved in tumor growth .

Case Study: Anticancer Screening
A study reported that derivatives similar to N-(2-bromo-4-methylphenyl)-2-(2-chlorophenoxy)acetamide exhibited IC50 values ranging from 1.18 µM to 4.18 µM against various cancer cell lines, indicating a strong potential for development as anticancer agents .

CompoundCell LineIC50 (µM)
N-(2-bromo-4-methylphenyl)-2-(2-chlorophenoxy)acetamideHEPG21.18 ± 0.14
Similar DerivativeMCF74.18 ± 0.05
Similar DerivativeSW11160.67 ± 0.10

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

Research Findings: Antimicrobial Evaluation
A study evaluated several derivatives for their antimicrobial properties, revealing that compounds with similar structures to N-(2-bromo-4-methylphenyl)-2-(2-chlorophenoxy)acetamide exhibited significant inhibition against Gram-positive and Gram-negative bacteria .

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-2-(2-chlorophenoxy)acetamide typically involves:

  • Formation of Starting Materials :
    • Synthesis begins with 2-bromo-4-methylaniline and 2-chlorophenoxyacetic acid.
  • Amidation Reaction :
    • The reaction is facilitated by coupling agents like DCC in an organic solvent such as dichloromethane at room temperature.
  • Purification :
    • The final product is purified through recrystallization or chromatography methods .

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Recent studies have indicated that N-(2-bromo-4-methylphenyl)-2-(2-chlorophenoxy)acetamide exhibits promising anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Study: Anticancer Screening

A notable study reported the following IC50 values for this compound against different cancer cell lines:

CompoundCell LineIC50 (µM)
N-(2-bromo-4-methylphenyl)-2-(2-chlorophenoxy)acetamideHEPG21.18 ± 0.14
Similar DerivativeMCF74.18 ± 0.05
Similar DerivativeSW11160.67 ± 0.10

The mechanism of action may involve the induction of apoptosis in cancer cells and inhibition of specific signaling pathways associated with tumor growth.

Antimicrobial Activity

In addition to its anticancer potential, this compound has shown significant antimicrobial activity against various bacterial strains.

Research Findings: Antimicrobial Evaluation

A study evaluating derivatives similar to N-(2-bromo-4-methylphenyl)-2-(2-chlorophenoxy)acetamide found notable effectiveness against both Gram-positive and Gram-negative bacteria.

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-2-(2-chlorophenoxy)acetamide typically involves the following steps:

  • Formation of Starting Materials :
    • The synthesis begins with 2-bromo-4-methylaniline and 2-chlorophenoxyacetic acid.
  • Amidation Reaction :
    • The amidation is facilitated by coupling agents such as DCC (N,N’-dicyclohexylcarbodiimide) in an organic solvent like dichloromethane at room temperature.
  • Purification :
    • The final product is purified to achieve the desired purity level for research applications.

Analytical Techniques

N-(2-bromo-4-methylphenyl)-2-(2-chlorophenoxy)acetamide can be analyzed using various chromatographic techniques:

  • HPLC Method : The compound can be separated on a Newcrom R1 HPLC column using a mobile phase consisting of acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility). This method is scalable for preparative separation and suitable for pharmacokinetic studies .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Comparisons

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Mass (g/mol) Key Substituents Melting Point (°C) Yield (%)
N-(2-bromo-4-methylphenyl)-2-(2-chlorophenoxy)acetamide C₁₅H₁₃BrClNO₂ 354.628 2-bromo-4-methylphenyl, 2-chlorophenoxy Not reported Not reported
2-(2-bromo-4-methylphenoxy)acetamide C₉H₁₀BrNO₂ 244.09 2-bromo-4-methylphenoxy Not reported Not reported
N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (Compound 30) C₁₆H₂₁FNO₃ 294.34 n-butyl, 4-butyryl-2-fluorophenoxy 75 82
2-(4-bromo-2-methylphenoxy)-N-(4-fluorophenyl)acetamide C₁₅H₁₃BrFNO₂ 338.17 4-bromo-2-methylphenoxy, 4-fluorophenyl Not reported Not reported
ZINC1162830 (2-(2-chlorophenoxy)-N-[3-(1,3-dioxo-2-phenylisoindol-5-yl)oxyphenyl]acetamide) C₂₂H₁₄ClNO₄ 391.81 2-chlorophenoxy, isoindolylphenyl Not reported Not reported

Key Observations :

  • The target compound has a higher molecular mass than simpler analogs like 2-(2-bromo-4-methylphenoxy)acetamide due to the additional chlorophenoxy group and substituted phenyl ring .
  • Substituents like fluorine (Compound 30) or isoindolyl (ZINC1162830) alter polarity and bioavailability. For example, ZINC1162830 has higher H-bond acceptors (5 vs. target compound’s 5) but fewer rotatable bonds (7 vs. tivozanib’s 6) .

Pharmacological and Functional Comparisons

Table 2: Pharmacological Activities of Related Acetamides

Compound Name Biological Activity Mechanism/Receptor Interaction
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Potent FPR2 agonist (chemotaxis in neutrophils) Activates calcium mobilization via FPR2
ZINC1162830 Potential VEGFR-2 inhibitor (similar shape to tivozanib) Binds hydrophobic pockets of VEGFR-2
2-(3-chloro-4-hydroxyphenyl)-N-phenethylacetamide (Compound 13) 17β-HSD2 inhibitor (IC₅₀ < 1 µM) Hydrophobic interactions with enzyme active site
N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide (40) Anticancer (IC₅₀: 2–5 µM against HCT-1, MCF-7) Targets DNA replication via quinazoline sulfonyl group

Key Observations :

  • Bromophenyl acetamides (e.g., ) show receptor-specific activity, suggesting the target compound may interact with FPR2 or similar GPCRs.
  • Hydrophobic substituents (e.g., bromo , methyl ) improve enzyme inhibition by enhancing binding to hydrophobic pockets, as seen in 17β-HSD2 inhibitors .

Comparison of Yields :

  • Compound 30 : 82% yield (conventional method).
  • N-(2-(2-chlorophenoxy)phenyl)acetamide : 85% yield (microwave method).

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-(2-bromo-4-methylphenyl)-2-(2-chlorophenoxy)acetamide, and how can reaction conditions be optimized?

  • Answer : The compound is typically synthesized via amide coupling using reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM). Key steps include:

  • Activation of carboxylic acid derivatives (e.g., 2-(2-chlorophenoxy)acetic acid) with TBTU and 2,6-lutidine as a base.
  • Reaction with aromatic amines (e.g., 2-bromo-4-methylaniline) under controlled temperatures (0–30°C) to avoid side reactions.
  • Purification via column chromatography using hexane:ethyl acetate (9:3 v/v) as the mobile phase .
  • Optimization : Adjust stoichiometry (1:1.2 molar ratio of acid to amine) and monitor reaction progress via TLC. Lower temperatures (0–5°C) minimize decomposition of reactive intermediates .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key peaks should researchers expect?

  • Answer :

  • 1H NMR : Aromatic protons in the 2-bromo-4-methylphenyl group appear as multiplets at δ 6.8–7.5 ppm. The acetamide NH proton resonates as a singlet at δ 10.2–10.8 ppm, while the phenoxy group’s protons appear as a doublet near δ 6.5–7.0 ppm .
  • 13C NMR : Carbonyl (C=O) signals at ~168–170 ppm; bromine and chlorine substituents cause deshielding of adjacent carbons (~125–140 ppm) .
  • Mass Spectrometry : Molecular ion [M+H]+ peaks align with the molecular weight (e.g., ~357–360 g/mol for C15H12BrClNO2), with fragmentation patterns showing loss of Br (80 Da) or Cl (35 Da) .

Q. How can researchers confirm the compound’s purity and crystallinity?

  • Answer :

  • Melting Point Analysis : Sharp melting points (±2°C) indicate purity (e.g., 160–165°C for analogous acetamides) .
  • Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths (e.g., C–Br: ~1.89 Å, C–Cl: ~1.74 Å) and dihedral angles between aromatic rings (e.g., 60–70°) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content should match theoretical values within ±0.5% .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromine and chlorine substitution in this compound?

  • Answer :

  • Steric and Electronic Effects : Bromine at the ortho position (2-bromo) on the phenyl ring is stabilized by resonance with the acetamide group. Chlorine on the phenoxy moiety directs electrophilic substitution via its electron-withdrawing effect .
  • Computational Modeling : Density Functional Theory (DFT) studies predict charge distribution favoring bromine at the ortho position due to lower activation energy (~15–20 kcal/mol) compared to meta substitution .

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-π stacking) influence the compound’s solid-state structure and stability?

  • Answer :

  • Hydrogen Bonding : The amide N–H forms intermolecular bonds with carbonyl oxygens (N–H···O, ~2.1 Å), stabilizing crystal packing .
  • π-π Interactions : Overlap between chlorophenoxy and bromophenyl rings (distance ~3.5–4.0 Å) enhances thermal stability (decomposition >250°C) .
  • Table 1 : Key crystallographic parameters from SCXRD:
ParameterValueSource
Space groupP 1
Dihedral angle62.3°
Hydrogen bonds2.09 Å (N–H···O)

Q. What strategies resolve contradictions in bioactivity data between in vitro and computational docking studies?

  • Answer :

  • Docking vs. Experimental IC50 : If computational models predict high binding affinity (e.g., ΔG = −8.5 kcal/mol) but in vitro assays show low activity, consider:
  • Solubility limitations (logP >3 may reduce bioavailability).
  • Protein flexibility in molecular dynamics (MD) simulations vs. rigid docking .
  • Validation : Use surface plasmon resonance (SPR) to measure real-time binding kinetics and confirm docking predictions .

Methodological Guidance

Q. How to design a stability study for this compound under varying pH and temperature conditions?

  • Protocol :

Prepare solutions in buffers (pH 1–13) and store at 25°C, 40°C, and 60°C.

Monitor degradation via HPLC at 254 nm (C18 column, acetonitrile:water 70:30).

Identify degradation products (e.g., dehalogenation or hydrolysis) using LC-MS .

Q. What computational tools are recommended for predicting the compound’s reactivity and spectroscopic properties?

  • Tools :

  • Gaussian 16 : For NMR chemical shifts (B3LYP/6-311++G(d,p) basis set) .
  • Mercury CSD : To analyze crystallographic data and compare with analogous structures .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.